Sodium dihydrogen propane-1,2,3-triolate
Description
Contextualization of Glycerol (B35011) as a Sustainable Platform Molecule
Glycerol, systematically named propane-1,2,3-triol, has emerged as a pivotal platform molecule in the pursuit of sustainable chemical production. patsnap.com Historically, glycerol was primarily sourced from the saponification process in soap manufacturing from animal and vegetable fats. preprints.orgbritannica.com Until 1948, this was the main method of obtaining glycerol. britannica.com However, the landscape of glycerol production has been dramatically reshaped by the rapid expansion of the biodiesel industry. patsnap.comqualitas1998.net In this industry, transesterification of triglycerides from sources like rapeseed, palm, and soybean oils yields biodiesel, with crude glycerol as a significant byproduct, constituting about 10% of the weight of the biodiesel produced. nih.govnih.gov
This surge in glycerol availability from a renewable feedstock has driven extensive research into its valorization, transforming it from a low-value byproduct into a versatile building block for a wide array of value-added products. patsnap.comnih.govresearchgate.net The chemical industry is increasingly utilizing glycerol as a green alternative to petroleum-based raw materials, contributing to a reduction in greenhouse gas emissions. patsnap.compatsnap.com The conversion of glycerol can occur through various chemical and biological pathways, including oxidation, esterification, etherification, and fermentation. nih.govfrontiersin.org These processes yield a diverse portfolio of commercially valuable chemicals.
The transition to a bio-based economy is exemplified by the concept of the "glycerol biorefinery," where this versatile three-carbon molecule serves as the starting material for numerous products. nih.govresearchgate.net The economic viability of the biodiesel industry is increasingly linked to the effective utilization of its crude glycerol stream. nih.govyoutube.com
Table 1: Examples of Value-Added Products from Glycerol Conversion
| Conversion Pathway | Resulting Products |
|---|---|
| Biological Conversion | 1,3-Propanediol, Ethanol (B145695), Butanol, Citric Acid, Biopolymers. preprints.orgnih.govnih.gov |
| Chemical Conversion | Glycerol Carbonate, Acrolein, Glycolic Acid, Lactic Acid, Glycerol Ethers. frontiersin.org |
Nomenclature and Structural Basis of Sodium Dihydrogen Propane-1,2,3-triolate
This compound is the systematic name for a specific sodium salt of glycerol. In the field of chemistry, this compound is more commonly referred to as sodium glyceroxide or sodium glycerolate. scielo.brjst.go.jp The nomenclature reflects the structure of the molecule:
Propane-1,2,3-triol: This is the base molecule, glycerol, indicating a three-carbon chain with a hydroxyl (-OH) group attached to each carbon. taylorandfrancis.com
-ate: This suffix indicates the deprotonation of one or more of the hydroxyl groups, forming an alkoxide.
Sodium: This specifies the counter-ion, which is a sodium ion (Na⁺).
Dihydrogen: This part of the name indicates that two of the three original hydroxyl hydrogens remain on the glycerol backbone, meaning only one hydroxyl group has been deprotonated.
The reaction to form this compound involves the treatment of glycerol with a sodium base, such as sodium hydroxide (B78521) (NaOH). scielo.br Glycerol, being an alcohol, can act as a Brønsted acid and donate a proton from one of its hydroxyl groups. scielo.br The product is a salt consisting of a sodium cation and a glycerolate anion. scielo.br
Structurally, the glycerolate anion can act as a ligand, coordinating with the metal ion. scielo.br X-ray diffraction studies on sodium glyceroxide have shown that the metal is surrounded by four different glyceroxide units. scielo.brscielo.br It is suggested that in the sodium salt, it is a primary hydroxyl group (on carbon 1 or 3) that is ionized. scielo.brscielo.br The sodium ion is coordinated by the ionized oxygen of one glyceroxide unit and by the hydroxyl groups of the other units, leading to a complex polymeric structure. scielo.brscielo.br
Table 2: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | sodium;propane-1,2,3-triol nih.gov |
| Molecular Formula | C₃H₇NaO₃ jst.go.jp |
Note: PubChem lists multiple entries related to sodium and glycerol, including C₃H₅Na₃O₃ (Trisodium salt) nih.gov and C₃H₇Na₂O₆P (Sodium glycerophosphate) nih.gov. The specific compound discussed here, the monosodium salt, is C₃H₇NaO₃.
Historical Trajectory and Academic Milestones in Alkali Metal Glycerolate Research
The history of glycerol itself dates back to 1783, when German-Swedish chemist Carl Wilhelm Scheele first isolated it, describing it as the "sweet principle of fat". britannica.com The name "glycerin" (from the Greek glykys, meaning sweet) was later coined by French chemist Michel-Eugène Chevreul in 1811. britannica.com For over a century, the primary source of glycerol was soap production. taylorandfrancis.com
Research into the salts of glycerol, or glycerolates, is part of the broader study of alkoxides. The reaction of glycerol with alkali metals to form these salts is a fundamental concept in organic chemistry. Early academic work focused on the synthesis and characterization of these compounds. For instance, studies from the mid-20th century explored the fermentation processes for glycerol production, including formation in the presence of alkalis. nih.gov
The synthesis of metal glyceroxides, including those of alkali metals like sodium and potassium, as well as other metals like zinc and calcium, has been described in the scientific literature for various applications. scielo.brscielo.br For example, the preparation of sodium glyceroxide by reacting glycerol with sodium hydroxide in an ethanol solution has been detailed. scielo.br Similarly, the synthesis of potassium and lithium glyceroxides has also been reported. scielo.br
A significant milestone in the academic and industrial interest in alkali metal glycerolates has been their application as catalysts, particularly in the production of biodiesel. scielo.brscielo.br Sodium glyceroxide, for instance, has been investigated as an efficient homogeneous alkaline catalyst for the transesterification of triglycerides. scielo.brscielo.br This catalytic application represents a key area of modern research, driven by the need for more efficient and sustainable chemical processes, directly linking back to the role of glycerol as a platform molecule. Research has also explored the crystal structures of sodium and potassium glyceroxide, providing fundamental insights into their material properties. scielo.br The study of metal glycerolates extends beyond alkali metals, with research into iron, zinc, and multi-metallic glycerolates for various applications, including as precursors for metal-oxide materials and in electrocatalysis. cambridge.orgmdpi.com
Structure
3D Structure of Parent
Properties
CAS No. |
816-41-1 |
|---|---|
Molecular Formula |
C3H5Na3O3 |
Molecular Weight |
158.04 g/mol |
IUPAC Name |
trisodium;propane-1,2,3-triolate |
InChI |
InChI=1S/C3H5O3.3Na/c4-1-3(6)2-5;;;/h3H,1-2H2;;;/q-3;3*+1 |
InChI Key |
CSQXKYRVBLHGKA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C[O-])[O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Conventional Synthesis Routes for Alkali Metal Glycerolates
The formation of alkali metal glycerolates, including sodium dihydrogen propane-1,2,3-triolate, is predominantly achieved through two conventional methods: the direct reaction of an alkali metal with glycerol (B35011) and the interaction of an alkali hydroxide (B78521) with glycerol.
Reaction of Alkali Metals with Glycerol
The reaction between sodium metal and glycerol is a direct method for producing this compound. This reaction proceeds with the substitution of a hydrogen atom from one of glycerol's hydroxyl groups by a sodium atom.
The reaction between glycerol and sodium metal can be controlled to yield different products based on the reaction temperature. At room temperature, the reaction primarily yields monosodium glycerolate. youtube.com If the reaction is allowed to proceed at a higher temperature with additional sodium, disodium glycerolate can be formed. youtube.com The reaction with hot glycerol is vigorous, with the sodium metal melting and igniting, producing hydrogen gas and sodium glycerolate. youtube.com
The general reaction is as follows: C₃H₅(OH)₃ + Na → C₃H₅(OH)₂ONa + ½ H₂
This method can also be carried out in a medium of absolute alcohol, followed by heating under reduced pressure to evaporate the alcohol, yielding sodium glyceroxide. semanticscholar.org
Interaction of Alkali Hydroxides with Glycerol
A more common and industrially viable method for synthesizing this compound is the reaction of glycerol with sodium hydroxide. mdpi.com This reaction involves the neutralization of the weakly acidic glycerol with a strong base, sodium hydroxide, to form the corresponding salt and water.
This process is typically conducted at elevated temperatures, often in the range of 120–145 °C, using anhydrous glycerol and powdered sodium hydroxide to drive the reaction forward. semanticscholar.org The removal of water, which is a byproduct of the reaction, is crucial for achieving a high yield of the desired product. This is often accomplished by carrying out the reaction under vacuum. semanticscholar.org The hydroxide ions from the sodium hydroxide facilitate the deprotonation of the hydroxyl groups in glycerol, leading to the formation of sodium glycerolate. nih.gov
Optimization of Synthetic Parameters for this compound
The efficiency and yield of this compound synthesis are highly dependent on several key reaction parameters. Optimizing these parameters is crucial for developing rational and efficient production technologies.
Influence of Reactant Molar Ratios and Concentrations
The molar ratio of sodium hydroxide to glycerol is a critical factor influencing the outcome of the synthesis. Studies have investigated various molar ratios to determine the optimal conditions for maximizing the yield of sodium glycerolate. For instance, in the synthesis of related compounds, the molar ratio of reactants has been shown to have a significant impact on product yield. researchgate.netresearchgate.netresearchgate.nettaylors.edu.my In the context of producing sodium lactate from glycerol using sodium hydroxide, the NaOH/glycerol molar ratio was a major influencing variable. researchgate.net While specific optimal ratios for this compound synthesis require empirical determination, the principle of Le Chatelier suggests that an excess of one reactant can drive the equilibrium towards the products. However, an excessive amount of sodium hydroxide can lead to unwanted byproducts or complicate the purification process.
| Reactant Molar Ratio (Glycerol:DMC) | Glycerol Conversion (%) | GC Yield (%) |
| 1:1 | - | - |
| 2:1 | - | - |
| 3:1 | 92.85 | 90.29 |
| 4:1 | - | - |
| 5:1 | - | - |
This table is based on data for the synthesis of glycerol carbonate (GC) from glycerol and dimethyl carbonate (DMC), illustrating the impact of reactant molar ratios on conversion and yield. researchgate.net A similar principle applies to the synthesis of this compound.
Effects of Temperature and Pressure on Reaction Efficiency
Temperature plays a pivotal role in the synthesis of this compound. Higher temperatures generally increase the reaction rate. For the reaction between anhydrous glycerol and powdered sodium hydroxide, a temperature range of 120–145 °C is often employed. semanticscholar.org Increasing the reaction temperature can also help in the removal of water, shifting the reaction equilibrium towards the product side. semanticscholar.org However, excessively high temperatures can lead to side reactions and decomposition of the desired product.
Pressure, particularly reduced pressure or vacuum, is another important parameter. Conducting the reaction under vacuum facilitates the continuous removal of water formed during the reaction between glycerol and sodium hydroxide. semanticscholar.org This is a key strategy to drive the reversible reaction to completion and obtain a high yield of sodium glyceroxide. The formation of alkali metal glyceroxides is favored under conditions of effective moisture evaporation from the reaction mixture, necessitating temperatures above 100 °C and vacuum conditions. semanticscholar.org
| Temperature (°C) | Pressure (Pa) | Molar Ratio (LiOH:Glycerol) | Water Loss |
| 120 | 25 | 1:1, 2:1, 3:1 | Varies |
| 120 | 50 | 1:1, 2:1, 3:1 | Varies |
| 120 | 100 | 1:1, 2:1, 3:1 | Varies |
| 120 | 120 | 1:1, 2:1, 3:1 | Varies |
| 140 | 25 | 1:1, 2:1, 3:1 | Varies |
| 140 | 50 | 1:1, 2:1, 3:1 | Varies |
| 140 | 100 | 1:1, 2:1, 3:1 | Varies |
| 140 | 120 | 1:1, 2:1, 3:1 | Varies |
This table illustrates the parameters investigated in the synthesis of a lithium-based glyceroxide catalyst, highlighting the importance of temperature and pressure in driving the reaction through water evaporation. semanticscholar.org A similar approach is applicable to the synthesis of this compound.
Role of Solvent Systems and Reaction Environment
For the reaction involving sodium hydroxide, the presence of water in the reactants can negatively impact the yield, as it can shift the reaction equilibrium to the left. Therefore, using anhydrous glycerol is preferred. semanticscholar.org The reaction environment should be designed to facilitate the removal of water, for instance, by using a vacuum. The solubility of sodium salts in glycerol-water mixtures is also a consideration, as it can affect the separation and purification of the final product. researchgate.net
Elucidation of Glycerolate Formation Mechanisms
The formation of this compound, a sodium salt of glycerol, involves the deprotonation of the glycerol molecule in the presence of a sodium-containing base. The specific pathways of this deprotonation and the influence of reaction conditions, particularly the management of water, are critical to understanding and controlling the synthesis of this compound.
Deprotonation Pathways of Glycerol in Basic Media
In basic media, the hydroxyl groups of glycerol can be deprotonated to form an alkoxide, known as glycerolate. The reaction is driven by a strong base, typically sodium hydroxide (NaOH), which facilitates the removal of a proton (H⁺) from one of the hydroxyl (-OH) groups of glycerol.
The deprotonation process can be represented by the following general reaction:
C₃H₅(OH)₃ + NaOH ⇌ C₃H₅(OH)₂O⁻Na⁺ + H₂O
This equilibrium reaction shows the formation of a monosodium glycerolate and water. The position of the equilibrium is influenced by the basicity of the medium and the removal of water. Under alkaline conditions, particularly at or above the pKa of glycerol (which is approximately 14.15), the dissociation of the primary O-H bond to form glycerolate is favored. This deprotonation can be driven by aqueous hydroxide ions (OH⁻) chemrxiv.orgacs.org.
The structure of glycerol presents three hydroxyl groups, two primary and one secondary. The relative acidity of these protons can influence which hydroxyl group is deprotonated first. While detailed quantum mechanical calculations for this specific reaction are complex, it is generally understood that primary alcohols are slightly more acidic than secondary alcohols. This suggests that the initial deprotonation is more likely to occur at one of the terminal hydroxyl groups.
The reaction mechanism involves the nucleophilic attack of the hydroxide ion on a hydrogen atom of one of glycerol's hydroxyl groups. This results in the formation of a water molecule and the sodium glycerolate anion, which then associates with the sodium cation.
Key Factors Influencing Deprotonation:
| Factor | Description |
| Basicity | A higher concentration of hydroxide ions will shift the equilibrium towards the formation of the glycerolate. |
| Temperature | Increased temperature can enhance the reaction rate but may also influence side reactions. |
| Solvent | The polarity of the solvent can affect the solubility of the reactants and the stability of the resulting ions. |
Investigation of Water Management and Anhydrous Synthesis
The presence of water plays a crucial role in the synthesis of this compound and other sodium alkoxides. As indicated in the deprotonation reaction, water is a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (glycerol and sodium hydroxide), thus reducing the yield of the desired sodium glycerolate.
For this reason, the synthesis of anhydrous sodium alkoxides is often a primary objective. The removal of water is critical for driving the reaction to completion and obtaining a pure product. Several strategies can be employed for water management in the synthesis of sodium glycerolates:
Azeotropic Distillation: An inert solvent that forms an azeotrope with water can be used to remove water from the reaction mixture as it is formed.
Evaporation under Vacuum: After the initial reaction, applying a vacuum can effectively remove water and any excess volatile reactants.
Use of Anhydrous Reactants: Starting with anhydrous glycerol and a non-aqueous source of sodium, such as sodium metal, can prevent the introduction of water altogether. However, this method involves handling highly reactive and potentially hazardous materials google.comias.ac.in.
The synthesis of sodium alkoxides from polyols like glycerol often involves reacting an aqueous solution of a metal hydroxide with the polyol, followed by the removal of water. Studies have shown that polyols can aid in the evaporation of water from aqueous sodium hydroxide solutions during the formation of alkoxide compounds usask.ca. The resulting products are often mono-sodium substituted alkoxides that may exist as adducts with sodium hydroxide usask.ca.
The importance of an anhydrous environment is underscored by the moisture sensitivity of sodium alkoxides. In the presence of even trace amounts of moisture, they can hydrolyze back to the corresponding alcohol and sodium hydroxide ias.ac.in. Therefore, proper handling and storage in an inert atmosphere are essential to maintain the purity and reactivity of the final product ias.ac.in.
Comparison of Synthetic Conditions:
| Condition | Description | Impact on Product |
| Aqueous Synthesis | Reaction is carried out in the presence of water. | Lower yield due to equilibrium; potential for a hydrated product. |
| Anhydrous Synthesis | Water is actively removed or excluded from the reaction. | Higher yield of the anhydrous sodium glycerolate; purer product. |
Advanced Structural and Spectroscopic Characterization
Solid-State Structural Characterization
The arrangement of atoms and molecules in the crystalline solid state dictates many of the material's macroscopic properties. For sodium glycerolate, this involves a polymeric network stabilized by various interactions.
The definitive method for determining the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. A study on a form of sodium glycerolate, specifically poly[μ-2,3-dihydroxypropan-1-olato-sodium], has provided detailed insights into its crystal structure. iucr.org The analysis revealed a monoclinic crystal system with the space group P2₁/c. iucr.org
In this structure, the sodium (Na⁺) cation is coordinated by five oxygen atoms, resulting in a distorted trigonal-bipyramidal geometry. iucr.org The glycerolate anion acts as a chelating and bridging ligand. The negatively charged oxygen atom from the deprotonated primary alcohol group and the oxygen from the secondary hydroxyl group of the same glycerolate molecule chelate the sodium ion, forming a five-membered ring. iucr.org This coordination extends into a polymeric chain. Each glycerolate ligand is bonded to four different sodium ions, and each sodium ion is coordinated by four different glycerolate ligands, creating a complex three-dimensional network. iucr.org
Below is a table summarizing the crystallographic data for poly[μ-2,3-dihydroxypropan-1-olato-sodium]. iucr.org
| Parameter | Value |
| Chemical Formula | [Na(C₃H₇O₃)]n |
| Molecular Weight | 114.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1117(4) |
| b (Å) | 6.1559(3) |
| c (Å) | 9.4882(5) |
| β (°) | 100.113(3) |
| Volume (ų) | 466.43(4) |
| Z (formula units/cell) | 4 |
| Temperature (K) | 183 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.22 |
This data is for the specific crystalline form reported as poly[μ-2,3-dihydroxypropan-1-olato-sodium].
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in metal alkoxides. While specific studies on the polymorphism of sodium glycerolate are not widely available, the behavior of simpler sodium alkoxides, such as sodium ethoxide and propoxide, provides valuable insights into the likely packing phenomena.
Studies on linear sodium alkoxides (from ethoxide to pentoxide) have shown that their crystal structures are often based on a quadratic net of sodium and oxygen atoms, similar to the anti-PbO type structure. iucr.orgresearchgate.net In these structures, the alkyl groups extend outwards from this layer. iucr.orgresearchgate.net As the length of the alkyl chain increases, disorder in the packing of these chains becomes more pronounced. iucr.orgresearchgate.net Alkali metal alkoxides frequently form oligomeric or polymeric structures, with the alkoxide anion acting as a bridging ligand between metal centers. wikipedia.org Given the multiple hydroxyl groups in the glycerolate ligand, a high degree of polymeric association and complex packing arrangements are expected. The formation of solvates, where solvent molecules are incorporated into the crystal structure, is also common for sodium alkoxides and would likely occur with sodium glycerolate. iucr.orgresearchgate.netiucr.org
The crystal structure of sodium glycerolate is heavily influenced by a network of intermolecular forces. The primary interactions are the ionic bonds between the Na⁺ cation and the negatively charged oxygen of the glycerolate anion. iucr.org However, hydrogen bonding plays a critical and structure-directing role. iucr.org
In the determined crystal structure, the remaining hydroxyl groups of the glycerolate ligand that are not deprotonated act as hydrogen bond donors. These groups form strong O-H···O hydrogen bonds with the oxygen atoms of neighboring glycerolate ligands. iucr.org This extensive hydrogen-bonding network, in conjunction with the Na-O coordination, links the polymeric chains into sheets that propagate through the crystal lattice. iucr.org The interaction between metal ions and the hydroxyl groups of glycerol (B35011) has been shown to be significantly strong, capable of disrupting the original hydrogen-bonding network of pure glycerol. nih.gov The presence of a metal cation generally strengthens the hydrogen bonds formed by coordinated ligands. researchgate.net
Solution-State Speciation and Coordination Dynamics
In solution, the solid-state polymeric structure of sodium glycerolate breaks down, and the nature of the species present is governed by interactions with the solvent molecules.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For sodium glycerolate, these techniques can be used to confirm the formation of the alkoxide.
Infrared (IR) Spectroscopy: The IR spectrum of glycerol shows a very broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of its extensive hydrogen-bonded network. nist.gov Upon formation of the sodium salt, the deprotonation of one or more of these hydroxyl groups leads to changes in this region. The C-O stretching vibrations, typically found in the 950-1100 cm⁻¹ range for glycerol, would also be sensitive to the formation of the Na-O bond. mdpi.com In metal-glycerolate complexes, a band corresponding to the metal-oxygen (M-O) stretching vibration can often be observed at lower frequencies (e.g., around 588 cm⁻¹ in a nickel glycerolate). mdpi.com
Raman Spectroscopy: Raman spectroscopy can also probe the vibrational modes of the glycerolate anion. It is particularly useful for studying metal-oxygen bonds and changes in the carbon backbone conformation upon coordination. cambridge.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure in solution. The chemical shifts of the protons and carbons in the glycerol backbone are sensitive to the deprotonation of the hydroxyl groups and interaction with the sodium ion. mdpi.comnih.gov ²³Na NMR can also be employed to study the local environment of the sodium ion, providing information about its solvation and interaction with the glycerolate anion. nih.govresearchgate.net Changes in the ²³Na chemical shift and relaxation rates can indicate the degree of ion pairing and the dynamics of the solvation shell. nih.gov
A summary of typical spectroscopic features is presented below.
| Spectroscopic Technique | Relevant Feature | Expected Observation for Sodium Glycerolate |
| Infrared (IR) | O-H Stretching | Modification of the broad band around 3200-3400 cm⁻¹ compared to pure glycerol. |
| C-O Stretching | Shifts in the 950-1100 cm⁻¹ region. | |
| Na-O Stretching | Appearance of a new band at lower frequencies. | |
| ¹H NMR | CH and CH₂ protons | Chemical shift changes for protons adjacent to the deprotonated oxygen atom. |
| ¹³C NMR | C1, C2, C3 carbons | Changes in the chemical shifts of the carbon atoms, particularly the one bearing the negative charge. |
| ²³Na NMR | Sodium nucleus | A single resonance whose chemical shift and linewidth depend on the solvent and the extent of ion pairing with the glycerolate anion. nih.govresearchgate.net |
The stability of the glycerolate anion in solution is a key factor in its chemistry. As an alkoxide, the glycerolate anion is a strong base. wikipedia.org Its stability is influenced by the solvent and the nature of the cation. Protic solvents like water can lead to hydrolysis, reforming glycerol and hydroxide (B78521) ions. wikipedia.org
The solvation shell refers to the solvent molecules that arrange themselves around the solute ions. For sodium glycerolate in a protic solvent, the Na⁺ cation will be surrounded by a shell of solvent molecules oriented with their negative dipoles (e.g., the oxygen in water or an alcohol) towards the positive ion. The negatively charged oxygen of the glycerolate anion will also have a structured solvation shell, participating in hydrogen bonding with protic solvent molecules. rsc.org NMR studies on simple sodium alkoxides in their parent alcohols have shown that the alkoxide ion is strongly hydrogen-bonded to a specific number of solvent molecules. rsc.org For instance, the methoxide (B1231860) ion hydrogen bonds to approximately three methanol (B129727) molecules. rsc.org The size and structure of the solvation shell around the glycerolate anion would be complex due to its multiple hydroxyl groups, which can also interact with the solvent.
Coordination Chemistry of Sodium with Glycerolate Ligands
The interaction between sodium ions and deprotonated glycerol (glycerolate) ligands is characterized by the formation of diverse and structurally complex architectures. Glycerol, with its three hydroxyl groups, can be deprotonated to form glycerolate anions such as [H₂gly]⁻ (dihydrogen propane-1,2,3-triolate), which act as versatile ligands in coordination chemistry. The ability of these ligands to act as chelating and bridging units is fundamental to the formation of stable metal complexes. In the context of sodium, the [H₂gly]⁻ ligand, specifically sodium dihydrogen propane-1,2,3-triolate, demonstrates a rich coordination chemistry, leading to the assembly of intricate polynuclear structures. mdpi.com The deprotonated forms of glycerol are particularly effective in forming polynuclear species because the alkoxide groups can readily bridge multiple metal centers. mdpi.com
While mononuclear sodium glycerolate complexes are plausible, the predominant structures identified through crystallographic studies are polynuclear. mdpi.com A key example is the compound with the formula [Na(C₃H₇O₃)]n, which features the this compound ligand. mdpi.com This complex does not exist as a simple mononuclear unit but instead forms a polymeric structure. mdpi.com
In this arrangement, the sodium atoms are interconnected by the glycerolate ligands, resulting in an extended, sheet-like organization. mdpi.com The formation of such polynuclear frameworks is favored by the ability of the glycerolate ligand to coordinate to multiple sodium centers simultaneously. Each sodium atom in the structure of [Na(C₃H₇O₃)]n achieves a coordination number of five, being linked to five oxygen atoms that are provided by four distinct glycerolate ligands. mdpi.com This arrangement underscores the tendency of the glycerolate anion to facilitate the assembly of polynuclear metal complexes rather than simple mononuclear species. mdpi.com
A defining feature of the coordination of sodium with the dihydrogen propane-1,2,3-triolate ligand is the formation of a chelate ring. Chelation involves the binding of a single ligand to a central metal ion at two or more points, forming a stable ring structure. libretexts.org In the case of the [Na(C₃H₇O₃)]n polymer, each [H₂gly]⁻ ligand is linked to a sodium atom through two of its oxygen atoms: one from an alkoxide group and one from the secondary hydroxyl group. mdpi.com
This bidentate coordination results in the formation of a thermodynamically stable five-membered chelate ring. mdpi.com The stereochemical environment around the sodium ion is a direct consequence of these coordination interactions. The five-coordinate sodium atoms, each bonded to oxygen atoms from four different glycerolate ligands, adopt a distorted trigonal bipyramidal geometry. mdpi.com This geometry is a common arrangement for sodium when it is coordinated by five ligands, reflecting the balance of electrostatic attractions and steric repulsions between the coordinating atoms.
| Parameter | Description | Reference |
| Complex | [Na(C₃H₇O₃)]n | mdpi.com |
| Ligand | [H₂gly]⁻ (dihydrogen propane-1,2,3-triolate) | mdpi.com |
| Chelation | Bidentate, forming a 5-membered ring | mdpi.com |
| Na⁺ Coordination Number | 5 | mdpi.com |
| Coordination Geometry | Distorted Trigonal Bipyramidal | mdpi.com |
The formation of the polymeric, sheet-like structure of [Na(C₃H₇O₃)]n is facilitated by the versatile coordination modes of the glycerolate ligand, which functions as a bridging ligand. mdpi.com A bridging ligand simultaneously coordinates to two or more metal centers, linking them into a larger assembly.
In this sodium glycerolate polymer, the [H₂gly]⁻ ligand demonstrates a sophisticated bridging behavior. While it forms a five-membered chelate ring with one sodium atom via its alkoxide and secondary hydroxyl groups, its third hydroxyl group is not idle. This remaining hydroxyl group extends and coordinates to an adjacent sodium atom. mdpi.com This dual-coordination role—chelating one metal center while also binding to another—is critical for the propagation of the polymeric structure.
| Coordination Mode | Description | Role in Structure | Reference |
| Chelating | The [H₂gly]⁻ ligand binds to a single Na⁺ ion via two oxygen atoms (alkoxide and secondary -OH) to form a five-membered ring. | Provides stability to the individual metal-ligand interaction. | mdpi.com |
| Bridging | The third -OH group of the chelating ligand coordinates to an adjacent Na⁺ ion. | Links individual Na⁺ centers together, propagating the polymeric sheet structure. | mdpi.com |
Computational and Theoretical Chemical Studies
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of sodium glycerolate. rsc.orgyoutube.com These calculations provide a fundamental understanding of the bonding, charge distribution, and reactivity of the glycerolate anion and its sodium salt.
Density Functional Theory (DFT) Calculations on Glycerolate Anion Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org In the context of the glycerolate anion, which is formed by the deprotonation of glycerol (B35011), DFT calculations are crucial for understanding its reactivity. acs.org The formation of this electron-rich alkoxide species is a key step in many reactions, such as the oxidation of glycerol, as it is more susceptible to oxidation than the neutral glycerol molecule. mdpi.com
DFT studies can predict the most likely sites for electrophilic attack by analyzing the molecule's electronic properties. Calculations of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO), and the distribution of atomic charges can help rationalize the regioselectivity of reactions involving the glycerolate anion. researchgate.net The accuracy of these predictions can depend significantly on the choice of the functional used in the calculation; for instance, generalized gradient approximation (GGA) functionals may perform differently than hybrid functionals for calculating reaction energy barriers. universiteitleiden.nlleidenuniv.nl
| Calculated Parameter | Significance | Predicted Implication for Reactivity |
|---|---|---|
| Atomic Charges (e.g., Mulliken, NBO) | Indicates the distribution of electron density across the anion. | Atoms with higher negative charge are more likely to act as nucleophiles or bases. |
| HOMO Lobe Distribution | The HOMO represents the orbital from which an electron is most likely to be donated. | Regions with a large HOMO lobe are susceptible to attack by electrophiles. |
| HOMO-LUMO Energy Gap | Relates to the chemical stability and reactivity of the molecule. | A smaller gap generally implies higher reactivity. |
| Reaction Pathway Energetics | Calculation of transition state energies for potential reactions. | The pathway with the lowest activation energy barrier is the most kinetically favorable. researchgate.net |
Molecular Orbital Analysis of Sodium-Oxygen Bonding in Glycerolates
The bond between the sodium cation (Na⁺) and the glycerolate anion (RO⁻) is predominantly ionic. A molecular orbital (MO) analysis provides a more detailed picture of this interaction. libretexts.org Similar to other simple ionic compounds like NaCl, the MO diagram for the sodium-oxygen bond would show that the interacting atomic orbitals have a large energy difference. libretexts.org
The resulting bonding molecular orbital is very close in energy to the oxygen atomic orbital and is therefore mostly oxygen-like in character. Conversely, the antibonding molecular orbital is primarily sodium-like in character. libretexts.org This indicates a significant transfer of electron density from sodium to the oxygen atom, consistent with an ionic bond. libretexts.org Advanced techniques like Natural Bond Orbital (NBO) analysis can further quantify this interaction, detailing the charge transfer, orbital hybridization, and the nature of the lone pair electrons on the oxygen atoms. ijnc.irmdpi.com
| Characteristic | Description |
|---|---|
| Bond Type | Primarily ionic, resulting from electrostatic attraction between Na⁺ and the oxygen of the glycerolate anion. |
| Orbital Overlap | Weak, due to the large energy difference between the sodium 3s and oxygen 2p valence orbitals. libretexts.org |
| Bonding MO Character | Localized predominantly on the more electronegative oxygen atom. libretexts.org |
| Antibonding MO Character | Localized predominantly on the less electronegative sodium atom. libretexts.org |
| Electron Localization | High degree of electron localization on the glycerolate anion, confirming charge transfer. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable insights into the dynamic and collective behaviors of sodium glycerolate, such as solvation and aggregation. youtube.com
Simulation of Solvation and Hydration Dynamics of Sodium Glycerolate
The process of dissolving sodium glycerolate in a solvent like glycerol or water can be modeled using MD simulations. Ab initio molecular dynamics (AIMD) simulations of sodium atoms interacting with liquid glycerol show that the glycerol hydroxyl groups quickly reorient to solvate the sodium atom as it ionizes. nih.gov This process leads to the formation of a sodium cation (Na⁺) and a solvated electron, which is then captured by another glycerol molecule to form the glycerolate anion. nih.gov
These simulations reveal distinct correlations between the extent of ionization, the separation distance between the Na⁺ ion and the solvated electron, and the coordination of the solvent molecules. nih.gov The sodium cation becomes coordinated by the oxygen atoms of the surrounding solvent molecules, forming a stable solvation shell. nih.govresearchgate.net The structure and dynamics of this solvation shell are critical for understanding the compound's properties in solution.
| Observed Phenomenon | Computational Details and Findings |
|---|---|
| Ionization of Sodium | Simulations show the Na atom begins to ionize upon contact with the glycerol cluster. |
| Solvent Reorientation | Glycerol hydroxyl groups reorient to solvate the emerging Na⁺ ion. |
| Na⁺ Coordination | The sodium ion is primarily coordinated by the oxygen atoms of the glycerol molecules. |
| Ion Pairing Effects | Simulations can track the separation between the Na⁺ cation and the glycerolate anion, revealing tendencies for contact ion pair or solvent-separated ion pair formation. researchgate.net |
Computational Studies of Glycerolate Self-Assembly and Aggregation
In certain solvents and concentrations, surfactant-like molecules can self-assemble into larger ordered structures, such as micelles or lamellar sheets. nih.gov While specific computational studies on the self-assembly of sodium glycerolate are not widely reported, research on analogous systems provides valuable insights.
For example, MD simulations have been used to study the self-assembly of other glycerol derivatives, like glycerol monooleate, which can form reverse micelles in non-polar solvents. nih.govornl.gov Furthermore, studies of simple surfactants like sodium dodecyl sulfate (B86663) (SDS) in glycerol have shown the formation of unexpected microfibrillar gels with a lamellar nanostructure, highlighting that self-assembly behavior in glycerol can be markedly different from that in water. bris.ac.uk Computational studies could be employed to predict whether sodium glycerolate exhibits similar aggregation behavior, which would be highly dependent on factors like solvent polarity and temperature.
| Simulation Parameter | Purpose and Relevance |
|---|---|
| Concentration | To determine the critical concentration for aggregation. |
| Solvent Type | To investigate the influence of solvent polarity (e.g., water vs. glycerol vs. non-polar) on aggregate structure. bris.ac.uk |
| Temperature | To study the thermal stability of assembled structures. |
| Force Field | To accurately model the inter- and intramolecular forces governing aggregation. |
| Analyzed Property | Radial distribution functions, cluster analysis, and order parameters to characterize the size, shape, and structure of aggregates. |
Mechanistic Modeling of Glycerolate-Promoted Reactions
Sodium glycerolate, being a salt of a weak acid and a strong base, functions as a potent base and nucleophile. It can therefore promote or catalyze various chemical reactions. Mechanistic modeling, often leveraging DFT calculations, is used to map out the step-by-step pathways of these reactions.
For instance, in the electrocatalytic oxidation of glycerol on gold surfaces, the initial deprotonation of glycerol to form the glycerolate anion is a critical step. acs.org Computational models can help determine the precise mechanism of this proton transfer and calculate the activation energies for subsequent oxidation steps. acs.org For reactions on catalyst surfaces, mechanistic models such as the Langmuir-Hinshelwood or Eley-Rideal models can be parameterized using data from DFT calculations to describe the kinetics of adsorption, surface reaction, and desorption of products. mdpi.com
Elucidation of Reaction Pathways and Transition States
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways involving glycerol and its derivatives. In catalytic processes, sodium glycerolates can play a role as intermediates or as part of the catalytic system, especially in base-catalyzed reactions.
For instance, in the oxidation of glycerol under alkaline conditions (where sodium salts of glycerol would be present), multiple reaction pathways are possible, leading to a variety of products. Computational studies can help to unravel these competing pathways. researchgate.net Theoretical models can predict which C-H or O-H bonds are most likely to be activated and can map the subsequent steps, such as dehydrogenation or oxidation.
While specific studies focused solely on "Sodium dihydrogen propane-1,2,3-triolate" are not found, the principles are demonstrated in related systems. For example, DFT calculations have been used to understand the synergy between different components of a catalyst system for glycerol oxidation. researchgate.net These studies calculate the energy barriers for different steps in the proposed mechanism, thereby identifying the rate-determining step and providing insights into how the catalyst facilitates the reaction.
Illustrative Reaction Step Activation Energies:
| Reaction Step | Calculated Activation Energy (kJ/mol) | Method |
| Initial C-H bond cleavage at C1 | 75 | DFT |
| Initial C-H bond cleavage at C2 | 85 | DFT |
| O-H bond cleavage of primary hydroxyl | 60 | DFT |
| O-H bond cleavage of secondary hydroxyl | 68 | DFT |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for glycerol on a catalytic surface. It is not from a study on "this compound".
Prediction of Catalytic Activity and Selectivity Profiles
A significant goal of computational chemistry in catalysis is to predict the activity and selectivity of a catalyst before it is synthesized and tested in the lab. This predictive capability can dramatically accelerate the discovery of new and improved catalysts.
Catalytic activity is often correlated with the calculated activation energy of the rate-determining step of the reaction. A lower calculated activation energy suggests a more active catalyst. By comparing the activation energies for a reaction on different catalyst models, researchers can screen for the most promising candidates. Studies on polyol-derived sodium alkoxides have shown that the catalytic activity in transesterification reactions varies depending on the polyol used, with the glycerol-derived catalyst showing high activity. usask.ca Computational models could probe the electronic and steric effects responsible for these differences.
Selectivity, the ability of a catalyst to produce a desired product while minimizing side reactions, is another critical performance metric. Computational studies can predict selectivity by comparing the activation energy barriers for the competing reaction pathways that lead to different products. For example, in glycerol oxidation, the desired product might be glyceric acid, tartronic acid, or dihydroxyacetone. researchgate.net By calculating the energy profiles for the pathways leading to each of these products, it is possible to predict which product will be favored under specific conditions.
The interaction between the catalyst and the reactants and intermediates is key to both activity and selectivity. Theoretical models can quantify these interactions. For instance, in the context of photocatalysis, the adsorption capacity of sodium alkoxide-mediated materials has been computationally linked to their photocatalytic degradation activity. nih.gov While not a direct study of the named compound, this demonstrates the principle of using computational methods to link material properties to catalytic performance.
Predicted Selectivity Based on Competing Pathway Barriers:
| Product Pathway | Activation Energy of Rate-Determining Step (kJ/mol) | Predicted Selectivity |
| Glyceric Acid | 70 | High |
| Tartronic Acid | 82 | Moderate |
| Dihydroxyacetone | 95 | Low |
Note: This table is a hypothetical representation to illustrate how computational data can be used to predict selectivity. The values are not derived from experimental data for "this compound".
Catalytic and Transformative Applications
Transesterification Catalysis for Renewable Fuel and Chemical Production
Sodium glycerolate has emerged as a highly effective catalyst in transesterification reactions, which are crucial for the production of biodiesel and other valuable chemicals. scielo.brresearchgate.netscielo.br Its performance is often compared with other alkali metal alkoxides, and it can be employed in both homogeneous and heterogeneous catalytic systems.
The primary industrial application of transesterification is the production of biodiesel from vegetable oils and animal fats, which are primarily composed of triglycerides. researchgate.netnih.gov In this process, triglycerides react with a short-chain alcohol, typically methanol (B129727), in the presence of a catalyst to produce fatty acid methyl esters (FAME), the main component of biodiesel, and glycerol (B35011) as a byproduct. nih.govmdpi.comyoutube.com
Sodium glycerolate serves as an efficient homogeneous alkaline catalyst for this reaction. scielo.brresearchgate.net It can be synthesized from glycerol and sodium hydroxide (B78521). scielo.brscielo.br Studies have optimized the conditions for biodiesel production using sodium glycerolate, examining variables such as the molar ratio of methanol to triglycerides, catalyst concentration, temperature, and reaction time. scielo.brresearchgate.netscielo.br For instance, one study found optimal conditions to be a 12:1 molar ratio of methanol to triglycerides, 2% catalyst concentration, a temperature of 50°C, and a reaction time of 60 minutes, achieving ester content greater than 98%. scielo.br
The use of sodium glycerolate, derived from the biodiesel byproduct glycerol, presents a sustainable and cost-effective alternative to conventional catalysts like sodium methoxide (B1231860). scielo.br
Table 1: Optimized Reaction Conditions for Biodiesel Synthesis using Sodium Glycerolate Catalyst
| Parameter | Optimal Value | Reference |
|---|---|---|
| Methanol/Triglyceride Molar Ratio | 12:1 | scielo.br |
| Catalyst Concentration (% m/m) | 2% | scielo.br |
| Temperature | 50°C | scielo.br |
| Reaction Time | 60 minutes | scielo.br |
| Resulting Ester Content | >98% | scielo.br |
Beyond biodiesel, sodium glycerolate plays a role in the valorization of glycerol into other valuable chemicals, such as glycerol carbonate (GC). acs.orgnih.gov Glycerol carbonate has numerous applications, including as a green solvent, an electrolyte in lithium-ion batteries, and a monomer for polymers. acs.orgnih.gov
The synthesis of GC from glycerol and dimethyl carbonate (DMC) can be effectively catalyzed by sodium-based catalysts. acs.orgnih.gov For example, sodium aluminate (NaAlO₂) has been investigated for this transesterification reaction. acs.orgnih.gov While not directly sodium glycerolate, the reaction environment can lead to the in-situ formation of glycerolate species that participate in the catalytic cycle. Research has shown that optimizing reaction parameters such as catalyst concentration, the molar ratio of glycerol to DMC, and temperature can lead to high yields of glycerol carbonate. One study achieved an 85% yield of GC with 100% selectivity using a spray-dried sodium aluminate catalyst. acs.orgnih.gov
The performance of sodium glycerolate as a transesterification catalyst is often benchmarked against other alkali metal alkoxides and hydroxides, such as sodium methoxide, potassium hydroxide, and sodium hydroxide. biodieseleducation.org Homogeneous alkaline catalysts are widely used due to their high reaction rates and lower required concentrations compared to other types of catalysts. scielo.brscielo.br
Sodium methoxide is one of the most common catalysts for industrial biodiesel production. scielo.br However, it is typically supplied as a solution in methanol, which can be expensive and hazardous. scielo.br Sodium glycerolate offers a safer and more economical alternative, particularly as it can be generated from a byproduct of the biodiesel process itself. scielo.br
Comparative studies have shown that while potassium-based catalysts can sometimes offer higher yields in biodiesel production, they may also lead to greater soap formation. biodieseleducation.org The choice of catalyst ultimately depends on a balance of factors including cost, activity, and the specific feedstock being used.
While homogeneous catalysts like sodium glycerolate are highly effective, they can be difficult to separate from the reaction mixture, leading to downstream processing challenges and potential product contamination. scielo.brsapub.org To overcome these limitations, research has focused on the development of heterogeneous glycerolate catalysts. sapub.orghakon-art.com
The development of robust and reusable heterogeneous glycerolate catalysts is a key area of ongoing research, aiming to combine the high activity of homogeneous systems with the practical advantages of heterogeneous catalysis. hakon-art.com
Role in Nanomaterial Synthesis and Functionalization
In addition to its catalytic applications in organic transformations, the chemical properties of glycerol and its derivatives are being harnessed in the field of nanotechnology.
Glycerol, in an alkaline medium which can lead to the formation of glycerolate ions, has been investigated as a green reducing agent for the synthesis of noble metal nanoparticles, such as gold (Au) and silver (Ag) nanoparticles. scirp.orgresearchgate.net The synthesis of these nanoparticles often requires a reducing agent to convert metal ions into their elemental form, which then nucleate and grow into nanoparticles. nih.govmdpi.com
The use of glycerol as a reducing agent offers an environmentally friendly alternative to more toxic reagents like sodium borohydride. scirp.org In the presence of a base like sodium hydroxide, glycerol can form sodium glycerolate, which facilitates the reduction of metal salts. scirp.org The concentration of glycerol and the alkalinity of the solution can influence the size and shape of the resulting nanoparticles. scirp.org Studies have demonstrated the one-pot synthesis of stable gold nanoparticles using glycerol as the reducing agent. scirp.org This method highlights the dual role of glycerol-derived species, which can act as both a reducing and a stabilizing agent in nanoparticle formation. researchgate.net
Influence of Glycerolate on Nanoparticle Size and Morphology
Sodium glycerolate, formed from the reaction of glycerol and a sodium base like sodium hydroxide (NaOH), plays a crucial role in the green synthesis of metallic nanoparticles. Glycerol itself is an environmentally friendly reducing agent, and its use in combination with NaOH allows for significant control over the final characteristics of the nanoparticles.
The concentration of the glycerolate anion and the associated sodium cation in the synthesis medium directly influences the size, shape, and distribution of the resulting nanoparticles. Research into the synthesis of gold (Au) and silver (Ag) nanoparticles has shown that varying the concentration of glycerol and NaOH can tune the particle dimensions. For instance, in the synthesis of ZnO nanoparticles, the presence of sodium ions from NaCl was found to promote the formation of rod-shaped structures, whereas the absence of the salt led to spherical particles. This indicates that the sodium cation component of sodium glycerolate can act as a shape-directing agent by selectively adsorbing onto different crystal faces during nanoparticle growth.
Furthermore, the concentration of glycerol has been observed to correlate with particle size. Studies have demonstrated a linear relationship between the concentration of glycerol and the resulting nanoparticle size, with higher concentrations leading to larger particles. This control is vital, as the physicochemical and biological properties of nanoparticles are heavily dependent on their size and morphology.
Table 1: Influence of Reaction Components on Nanoparticle Characteristics
| Reactant/Parameter | Influence on Nanoparticles | Example |
|---|---|---|
| Glycerol Concentration | Directly affects particle size; higher concentrations can lead to larger nanoparticles. nih.gov | Synthesis of silver nanoparticles shows a tunable size range from <10 nm to ~160 nm by varying glycerol concentration. nih.gov |
| Sodium Hydroxide (NaOH) | Affects homogeneity and size; higher concentrations can lead to more stable and well-distributed nanoparticles. scirp.org | Used to obtain highly stable and well-distributed gold nanoparticles. scirp.org |
Organic Synthesis and Chemical Transformations
Base-Catalyzed Reactions Mediated by Sodium Glycerolate
Sodium glycerolate is a highly effective homogeneous alkaline catalyst for several important organic transformations, most notably in the production of biodiesel. scielo.brresearchgate.netscielo.br The transesterification of triglycerides (found in vegetable oils and animal fats) with short-chain alcohols like methanol is efficiently catalyzed by sodium glycerolate to produce fatty acid methyl esters (FAME), the primary component of biodiesel.
The compound is easily prepared from inexpensive and readily available precursors: glycerol (a byproduct of biodiesel production) and sodium hydroxide. scielo.brresearchgate.net This creates a cost-effective and sustainable catalytic cycle. In the transesterification reaction, the glycerolate anion is a potent nucleophile and a strong base, facilitating the deprotonation of the alcohol and subsequent attack on the carbonyl group of the triglyceride.
Optimized conditions for this reaction have been extensively studied, demonstrating that high yields of biodiesel (>98%) can be achieved. scielo.brresearchgate.netscielo.br
Table 2: Optimized Conditions for Biodiesel Synthesis Using Sodium Glycerolate Catalyst
| Parameter | Optimal Value | Reference |
|---|---|---|
| Methanol/Triglyceride Molar Ratio | 12:1 | scielo.brresearchgate.net |
| Catalyst Amount (wt% of triglyceride) | 2% | scielo.brresearchgate.net |
| Temperature | 50 °C | scielo.brresearchgate.net |
| Reaction Time | 60 minutes | scielo.brresearchgate.net |
Another key application is the selective oxidation of glycerol to sodium glycerate, a valuable chemical intermediate. Gold-on-carbon catalysts, in the presence of a base like NaOH (which forms sodium glycerolate in situ), have shown high selectivity for this conversion. researchgate.net
Alkylation and Condensation Reactions Utilizing Glycerolate Intermediates
As a strong alkoxide base, sodium glycerolate is well-suited to mediate reactions that require the formation of carbanionic intermediates, such as enolates. These intermediates are central to many carbon-carbon bond-forming reactions, including alkylations and condensations.
Condensation Reactions: The Claisen and Aldol condensation reactions are fundamental transformations that rely on a base to deprotonate a carbonyl compound at the α-carbon, generating a nucleophilic enolate. wikipedia.orglibretexts.orglibretexts.org The enolate then attacks another carbonyl group, leading to the formation of β-keto esters (Claisen) or β-hydroxy aldehydes/ketones (Aldol). wikipedia.orglibretexts.orgwikipedia.org While specific industrial applications detailing sodium glycerolate in these reactions are not widespread, its basicity is comparable to that of sodium ethoxide or sodium hydroxide, which are commonly used catalysts. libretexts.orgyoutube.com
A related compound, chiral sodium glycerophosphate, has been successfully used as a catalyst in the enantioselective Michael addition of methyl malonate to chalcones, which is a type of conjugate condensation reaction. mdpi.com This demonstrates the potential of glycerol-derived structures to act as effective catalysts in complex organic syntheses.
Alkylation Reactions: Alkylation reactions, particularly the alkylation of enolates, also proceed via base-mediated deprotonation. libretexts.org A strong base is required to form the enolate quantitatively, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org The strong basic character of sodium glycerolate makes it a potential candidate for facilitating such reactions, although its application in this specific context is less documented than its role in transesterification.
Advanced Catalytic System Design and Development
Strategies for Enhancing Catalyst Stability and Recyclability
A primary challenge in using sodium glycerolate is that it acts as a homogeneous catalyst, meaning it is dissolved in the reaction medium. scielo.br This makes its separation from the product mixture difficult, hindering its recovery and reuse. Industrial processes favor heterogeneous catalysts, which are in a different phase (typically solid) from the reactants and can be easily filtered off and recycled.
Several strategies are being explored to overcome this limitation:
Heterogenization: One promising approach is to immobilize the active glycerolate species onto a solid support. This would combine the high activity of the homogeneous catalyst with the ease of separation of a heterogeneous one.
In Situ Formation and Recyclability: Research on calcium-based catalysts for glycerol polymerization has shown that the true active species, calcium glycerolate, is formed in situ from precursors like CaO or Ca(OH)₂. bohrium.com Interestingly, the recycled calcium glycerolate catalyst demonstrated higher activity than the initial precursor, suggesting that the active phase becomes more refined during the reaction. bohrium.com This principle could be applied to sodium-based systems.
Improved Washing and Reactivation Protocols: For solid base catalysts that are developed, establishing effective regeneration procedures is crucial. Studies on sodium aluminate catalysts have shown that after a reaction cycle, the catalyst can be washed with a solvent like ethanol (B145695), dried, and calcined to restore its activity for subsequent uses. chemrxiv.org
Development of Methanol-Free Catalytic Systems
The primary industrial use of sodium glycerolate is in the methanolysis of triglycerides for biodiesel production. scielo.brscielo.br While effective, this process relies on methanol, which is toxic and primarily derived from fossil fuels. Consequently, there is significant interest in developing methanol-free catalytic systems for valorizing glycerol and oils.
One area of research involves replacing methanol with other reactants. For example, the transesterification of glycerol with dimethyl carbonate (DMC) to produce glycerol carbonate is a valuable alternative, as DMC is a non-toxic reagent. acs.org While this reaction is often studied with other catalysts, a strong base like sodium glycerolate could potentially be adapted for such systems.
Precursors for Metal-Organic Compounds and Coordination Polymers
The ability of sodium glycerolate to coordinate with metal ions makes it a promising, yet not widely explored, building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their high porosity and tunable properties.
While the use of simple sodium salts like sodium chloride in the solvothermal synthesis of sodium-based MOFs is more common, the functional nature of sodium glycerolate offers unique possibilities for creating extended solid structures. chemistryviews.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. chemistryviews.orgmdpi.com The synthesis of stable, porous MOFs from alkali metals like sodium is challenging due to their tendency to coordinate with solvents. researchgate.net However, the design of appropriate organic linkers can lead to robust frameworks. chemistryviews.org
The design of functional materials with specific, tunable properties is a key objective in materials science. arxiv.org The incorporation of sodium glycerolate into coordination polymers or as a functional component in other materials offers a pathway to achieving this. The hydroxyl groups on the glycerolate backbone provide sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications, such as gas separation or catalysis. chemistryviews.org
Furthermore, the inherent properties of glycerol, such as its hydrophilicity and biocompatibility, can be imparted to the resulting materials. This is particularly relevant in the development of materials for biomedical applications or for processes involving aqueous media. nih.gov The flexibility of the propane-1,2,3-triolate backbone can also influence the mechanical properties of the resulting polymers, potentially leading to materials that are less brittle than those constructed with rigid linkers. By adjusting the synthesis conditions and the co-ligands used in conjunction with sodium glycerolate, it is possible to control the dimensionality and connectivity of the coordination polymer, thereby tuning its porosity and surface area.
Development of Bio-based Polymers and Specialty Chemicals
The drive towards a more sustainable chemical industry has spurred significant research into bio-based polymers and specialty chemicals. Glycerol, a major byproduct of biodiesel production, is an abundant and inexpensive feedstock for these materials. nih.govresearchgate.net Sodium glycerolate often plays a crucial role as a reactive intermediate or catalyst in the conversion of glycerol into value-added products.
Glycerol is a trifunctional molecule that can be used to synthesize a variety of monomers for polymerization. nih.gov The direct polymerization of glycerol, often catalyzed by alkaline catalysts like sodium glyceroxide (sodium glycerolate), can lead to hyperbranched polyglycerols. mdpi.com The mechanism involves the deprotonation of a hydroxyl group to form the glyceroxide ion, which then acts as a nucleophile, attacking a carbon atom on another glycerol molecule. mdpi.com
These glycerol-based polyesters can be used as toughness enhancers for other bioplastics like polylactic acid (PLA). nih.gov For example, polyesters synthesized from glycerol and succinic acid can be blended with PLA to significantly increase its elongation at break. nih.gov The properties of these glycerol-based polymers can be tuned by controlling the reaction conditions, such as temperature, which affects the reactivity of the different hydroxyl groups on the glycerol molecule. nih.gov
| Glycerol-Based Polymer | Monomers | Key Properties/Applications |
| Poly(glycerol succinate) (PGS) | Glycerol, Succinic Acid | Toughening agent for PLA, bio-based blend component. nih.gov |
| Hyperbranched Polyglycerols | Glycerol | Biocompatible, hydrophilic, used in biomedical applications. nih.govmdpi.com |
| Glycerol-based Composites | Glycerol diglycidyl ether, Industrial waste fillers | Increased swelling in water, adhesiveness, and biodegradability. researchgate.net |
This table presents examples of polymers derived from glycerol, where sodium glycerolate can act as a catalyst or reactive intermediate in their synthesis.
Glycerol monoethers are a class of environmentally friendly amphiphilic compounds that exhibit properties of both solvents and surfactants, earning them the name "solvo-surfactants". researchgate.netrsc.org These compounds are of interest as potential replacements for reprotoxic glycol ethers. researchgate.net The synthesis of these monoethers can be achieved through the etherification of glycerol.
One common method for etherification involves reacting glycerol with alcohols in the presence of a catalyst. While acid catalysts are often used, alkaline catalysts can also promote the reaction. The formation of the sodium glycerolate anion in situ, by using a base like sodium hydroxide, creates a potent nucleophile that can attack an alkyl halide or another electrophilic species to form the ether linkage. The synthesis of short-chain glycerol 1-monoethers has been successfully carried out, and their surface activity and phase behavior have been studied. rsc.org These solvo-surfactants have demonstrated the ability to reduce interfacial tension and form emulsions, making them suitable for a range of applications in formulations for consumer products. rsc.org
Electrolyte Systems and Interfacial Phenomena
The unique properties of sodium glycerolate also make it a candidate for applications in electrochemical systems, particularly as a component in electrolytes for sodium-ion batteries and for modifying interfacial properties in various systems.
The development of advanced electrolytes is crucial for the performance of sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. sigmaaldrich.comfrontiersin.org An electrolyte in a sodium-ion battery consists of a sodium salt dissolved in a solvent, and its properties, such as ionic conductivity and the formation of a stable solid-electrolyte interphase (SEI), are critical for battery performance. sigmaaldrich.comresearchgate.net
Research on lithium glycerolate has shown that it can form a glass-forming electrolyte with single-ion conductivity, which is highly desirable for preventing the formation of dendrites and improving battery safety. mdpi.com A family of lithium glycerolate electrolytes with the general formula C₃H₅(OH)₃₋ₓ(OLi)ₓ demonstrated promising ionic conductivity, with a value of 1.99 × 10⁻⁴ S∙cm⁻¹ at 30 °C for x = 0.250. mdpi.com This suggests that sodium glycerolate could exhibit similar behavior and be a viable component for solid-state or polymer electrolytes in SIBs. The glycerolate would act as a large, flexible macro-anion, facilitating the transport of sodium ions.
Materials Science and Engineering Applications
Studies on the Influence of Sodium Salts and Ion Specificity
The following sections delve into the influence of sodium salts on the structural and dynamic properties of lipid bilayers and the investigation of ion specificity, particularly within glycerol-containing systems, which provides a framework for understanding the potential behavior of Sodium dihydrogen propane-1,2,3-triolate at a molecular level.
The interaction of ions with lipid membranes is a fundamental aspect of cell biology and has significant implications in materials science for the development of drug delivery systems and biosensors. While direct experimental studies on this compound are not extensively documented in publicly available literature, the behavior of its constituent ion, Na+, has been thoroughly investigated. Molecular dynamics (MD) simulations and experimental techniques have provided detailed insights into how sodium chloride (NaCl) affects zwitterionic phosphatidylcholine (PC) lipid bilayers, which are common models for cell membranes.
Research indicates that sodium ions have a pronounced effect on the structural and dynamic properties of these bilayers. MD simulations have consistently shown that Na+ ions can penetrate the lipid headgroup region and bind directly to the carbonyl and phosphate (B84403) oxygen atoms of the lipid molecules. nih.govresearchgate.net This binding is not trivial; a single sodium ion can coordinate with multiple lipid molecules, effectively creating larger, less mobile complexes. nih.gov
This ion-lipid complexation leads to several measurable changes in the bilayer's characteristics:
Decreased Lipid Mobility: The formation of these ion-bridged lipid clusters significantly reduces the lateral self-diffusion of individual lipid molecules within the bilayer. nih.gov This reduction in fluidity is a direct consequence of the increased effective size of the diffusing entities.
Increased Bilayer Thickness: The electrostatic repulsion between the now positively charged monolayers, due to the adsorption of Na+ ions, causes the bilayer to thicken. nih.govnih.gov This thickening can be on the order of several angstroms.
Decreased Area per Lipid: The strong binding of sodium ions to the lipid headgroups leads to a condensation effect, reducing the average area occupied by each lipid molecule. nih.gov This indicates a more tightly packed and ordered membrane structure.
Increased Acyl Chain Order: The tighter packing and reduced mobility result in an increase in the order parameter of the lipid acyl chains, signifying a transition towards a more gel-like, ordered state. nih.gov Calorimetry studies support this by showing a shift in the main phase transition temperature (Tm) to higher temperatures, indicating that the ordered gel phase is stabilized by the presence of sodium ions. nih.gov
The extent of these effects is dependent on the salt concentration. Studies on POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers have quantified some of these structural changes, as detailed in the table below.
| NaCl Concentration (mM) | Average Area per Lipid (nm²) | Bilayer Thickness (P-P distance, Å) | Lipid Diffusion Coefficient (10⁻⁷ cm²/s) |
|---|---|---|---|
| 0 | 0.655 | 36.7 | 1.1 ± 0.2 |
| 50 | 0.627 | 37.8 | 0.8 ± 0.1 |
| 220 | 0.606 | 38.9 | 0.6 ± 0.1 |
Data sourced from molecular dynamics simulations on POPC bilayers. nih.gov The values represent approximations based on published findings.
These findings collectively demonstrate that sodium ions are not passive spectators in a lipid environment but actively modulate the physical state of the membrane, promoting a more ordered and less dynamic structure. This provides a fundamental basis for predicting how the sodium component of this compound would interact with lipid interfaces.
The Hofmeister series, first established in 1888, ranks ions based on their ability to influence the solubility of proteins and other macromolecules in aqueous solutions. nih.gov This series reflects ion-specific effects that go beyond simple electrostatics and are related to how ions interact with water molecules and with the surfaces of solutes. rsc.org Ions are broadly classified into two groups:
Kosmotropes (water structure-makers): These ions are strongly hydrated, leading to a more ordered structure of the surrounding water. They tend to stabilize proteins and decrease the solubility of nonpolar molecules, a phenomenon known as "salting-out". wikipedia.org
Chaotropes (water structure-breakers): These ions are weakly hydrated and disrupt the hydrogen-bonding network of water. They tend to destabilize proteins and increase the solubility of nonpolar molecules ("salting-in"). wikipedia.org
The classic Hofmeister series for anions is generally ordered as: Citrate³⁻ > SO₄²⁻ > HPO₄²⁻ > F⁻ > Cl⁻ > Br⁻ > I⁻ > SCN⁻ > ClO₄⁻ (Kosmotropic) ----------------------> (Chaotropic)
For cations, the series is often given as: (CH₃)₄N⁺ > NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺ (Chaotropic) ----------------------> (Kosmotropic)
Sodium (Na⁺) is typically classified as a weak kosmotrope, or near the middle of the series, indicating a modest ordering effect on water. researchgate.net
The effects of the Hofmeister series can be quantified by observing changes in various physical properties, such as surface tension or the phase transition temperatures of thermoresponsive polymers. For example, the addition of salts affects the lower critical solution temperature (LCST) of polymers like Poly(N-isopropylacrylamide) (PNIPAM) in a predictable, ion-specific manner. Kosmotropic anions lower the LCST (salting-out), while chaotropic anions raise it (salting-in).
| Anion | Salt | LCST (°C) | Classification |
|---|---|---|---|
| Sulfate (B86663) (SO₄²⁻) | Na₂SO₄ | 21.5 | Strong Kosmotrope |
| Chloride (Cl⁻) | NaCl | 30.6 | Borderline/Weak Kosmotrope |
| Nitrate (NO₃⁻) | NaNO₃ | 32.1 | Weak Chaotrope |
| Iodide (I⁻) | NaI | 34.5 | Chaotrope |
| Thiocyanate (SCN⁻) | NaSCN | 38.5 | Strong Chaotrope |
Data adapted from studies on PNIPAM in saline solutions. dtu.dk The LCST of PNIPAM in pure water is approximately 32-34°C.
While no specific studies have placed the glycerolate anion within the Hofmeister series, its chemical nature as the conjugate base of glycerol (B35011), a strong kosmotrope, suggests it would likely exhibit kosmotropic ("salting-out") behavior. However, a recent study using glycerol as a probe to investigate Hofmeister effects concluded that hydrophilic probes like glycerol are less sensitive to ion-induced changes in water structure compared to hydrophobic probes. nih.gov This suggests that the primary response to Hofmeister ions in large amphiphilic molecules, such as proteins embedded in lipid bilayers, may be driven by the hydrophobic moieties. nih.gov Therefore, in a glycerol-containing system, the specific interactions between ions, glycerol, water, and the solute surface collectively determine the net effect.
Sustainability and Environmental Impact Considerations
Valorization of Glycerol (B35011) By-products from Biofuel Production
The surge in global biodiesel production has led to a significant surplus of crude glycerol, which is generated as the main by-product of the transesterification process of vegetable oils and animal fats. cremeroleo.dewikipedia.org For every 9 kilograms of biodiesel produced, approximately 1 kilogram of crude glycerol is formed. crescentchemical.com This crude glycerol cannot be directly used in most applications due to impurities such as water, methanol (B129727), salts, and soaps. echemi.com The accumulation of this low-value by-product poses economic and environmental challenges to the biodiesel industry. bldpharm.com
Consequently, the valorization of crude glycerol—its transformation into higher-value products—has become a critical area of research and development. cremeroleo.dersc.org This process not only mitigates the environmental burden of waste glycerol but also enhances the economic viability of biodiesel production. crescentchemical.com Glycerol's unique structure, featuring three hydroxyl groups, makes it a versatile platform chemical for the synthesis of a wide array of valuable compounds. mdpi.com
One of the chemical conversion pathways for glycerol involves its reaction with a base, such as sodium hydroxide (B78521), to form sodium glycerolate. scielo.br This reaction is a key step in producing various derivatives and can also be used to create catalysts for other reactions. scielo.br The use of glycerol from biofuel production as a feedstock for chemicals like sodium glycerolate is a prime example of a biorefinery concept, where waste streams are utilized to create value-added products, contributing to a more circular economy. crescentchemical.com
The conversion of glycerol can be achieved through various catalytic processes, including oxidation, hydrogenolysis, dehydration, and esterification, to produce a range of chemicals. rsc.org For instance, the selective oxidation of glycerol in the presence of a gold catalyst and aqueous sodium hydroxide can yield glyceric acid with high selectivity. rsc.orgresearchgate.net
Table 1: Major Value-Added Products from Glycerol Valorization
| Product Category | Examples |
|---|---|
| Polymers | Polyurethanes, Polyesters |
| Fuel Additives | Solketal, Acrolein |
| Solvents | Propylene Glycol, Butanediol |
| Chemical Intermediates | Epichlorohydrin, Glycidol (B123203) rsc.orgmdpi.com |
| Food and Pharmaceuticals | Dihydroxyacetone, Glyceric Acid researchgate.net |
This table showcases the diversity of chemicals that can be produced from the valorization of glycerol.
Adherence to Green Chemistry Principles in Glycerolate Chemistry
The production and utilization of glycerol and its derivatives, such as sodium glycerolate, align with several of the twelve principles of green chemistry, a framework designed to make chemical processes more environmentally friendly. youtube.comcaymanchem.com
Use of Renewable Feedstocks: The primary source of glycerol for industrial applications is as a by-product of biodiesel production, which itself is derived from renewable biomass like vegetable oils and animal fats. wikipedia.orgsigmaaldrich.com This reliance on a renewable feedstock is a cornerstone of green chemistry, moving away from depletable fossil fuels. sigmaaldrich.com
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product is a key principle. caymanchem.com While the synthesis of specific glycerolates will have its own atom economy, the broader context of using the entire glycerol molecule as a building block is inherently efficient.
Safer Solvents and Auxiliaries: Research into glycerol chemistry often explores the use of greener solvents. indiamart.com For example, the synthesis of sodium glyceroxide can be carried out in ethanol (B145695), a relatively benign solvent, which also facilitates the precipitation of the product, simplifying separation. scielo.br
Catalysis: The use of catalysts is preferred over stoichiometric reagents in green chemistry as they are more efficient and generate less waste. caymanchem.com Many glycerol conversion processes, including those that could involve sodium glycerolate as an intermediate, rely on catalytic routes. For instance, solid base catalysts have been investigated for the one-pot synthesis of glycidol from glycerol. rsc.org
Table 2: Application of Green Chemistry Principles to Glycerol Valorization
| Green Chemistry Principle | Relevance to Glycerol/Glycerolate Chemistry |
|---|---|
| 1. Prevention | Valorization of a by-product prevents waste. youtube.com |
| 2. Atom Economy | Efficient incorporation of glycerol into new products. caymanchem.com |
| 7. Use of Renewable Feedstocks | Glycerol is a bio-based, renewable feedstock. sigmaaldrich.com |
| 9. Catalysis | Catalytic routes are preferred for glycerol conversion. caymanchem.com |
This interactive table highlights how the chemistry of glycerol and its derivatives aligns with key green chemistry principles.
Environmental Fate and Biodegradation Studies of Glycerol-Derived Compounds
The environmental impact of any chemical is significantly determined by its persistence and biodegradability in the environment. While specific biodegradation data for sodium dihydrogen propane-1,2,3-triolate is not extensively documented, the environmental fate of its parent compound, glycerol, is well-understood and provides a strong indication of the likely behavior of its simple salts.
Glycerol is a naturally occurring substance and is readily biodegradable. molport.com It serves as a carbon source for numerous microorganisms, which can metabolize it under both aerobic and anaerobic conditions. youtube.com In the environment, glycerol is expected to be broken down into carbon dioxide and water.
The metabolic pathways for glycerol degradation in bacteria typically involve its phosphorylation to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP). researchgate.net DHAP is a central intermediate in glycolysis, a fundamental metabolic pathway. This ease of entry into common metabolic routes contributes to its rapid biodegradation.
Given that sodium glycerolate is a simple salt of glycerol, it is anticipated to readily dissociate in aqueous environments into glycerol and sodium ions. The glycerol component would then be subject to the same rapid biodegradation pathways as free glycerol. The introduction of a sodium salt is not expected to significantly inhibit this process, as sodium is a ubiquitous and essential element in the environment.
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Reactivity Patterns for Sodium Glycerolate
Sodium glycerolate, as an alkoxide, is a strong base and a potent nucleophile. wikipedia.org Its reactivity is centered on the negatively charged oxygen atom, which readily reacts with electrophiles. libretexts.org While its role in reactions like transesterification is well-documented, future research is set to uncover new reactivity patterns, leading to novel chemical transformations and products.
One promising area of exploration is the selective derivatization of the glycerol (B35011) backbone. The three hydroxyl groups of glycerol offer multiple sites for reaction, and the formation of monosodium glycerolate is the first step in controlling this selectivity. Future studies will likely focus on leveraging the specific reactivity of the glycerolate anion to direct reactions to one of the primary or secondary hydroxyl positions. This could lead to the synthesis of complex and highly functionalized molecules from a simple, renewable feedstock.
Analogous to the Williamson ether synthesis, where alkoxides react with alkyl halides to form ethers, novel pathways for the production of specialized glycerol ethers with applications in surfactants, solvents, and polymers are being investigated. libretexts.org The reaction of sodium glycerolate with a variety of electrophiles beyond simple alkyl halides could open doors to a wide range of new chemical entities.
Furthermore, the fundamental chemistry of glycerol alkoxides is a subject of ongoing study. wikipedia.org Understanding the intricate details of its reactivity, including the influence of solvents and counter-ions on its nucleophilicity and basicity, will be crucial for developing new and efficient synthetic methodologies.
Rational Design of Highly Efficient and Selective Glycerolate-Based Catalysts
The development of advanced catalysts is central to the efficient utilization of glycerol, and sodium glycerolate plays a multifaceted role in this field. It can act as a catalyst itself or be a key intermediate in catalytic cycles. scielo.br Future research is directed towards the rational design of catalysts that can control the reaction pathways of glycerol with high efficiency and selectivity.
Homogeneous catalysis using sodium glycerolate has shown promise in biodiesel synthesis, proving to be as effective as conventional catalysts like sodium methoxide (B1231860) under mild conditions. scielo.br Research is ongoing to optimize these systems, focusing on catalyst loading, reaction time, and temperature to maximize yield and purity of the final product. scielo.br
In the realm of heterogeneous catalysis, supported sodium-based catalysts are gaining attention. For instance, sodium aluminate has been effectively used for the synthesis of glycerol carbonate from glycerol and dimethyl carbonate. acs.orgnih.gov The design of these catalysts involves optimizing the support material and the dispersion of the active sodium species to enhance catalytic activity and stability. researchgate.netqub.ac.uk The use of waste-derived materials as catalyst supports is also a burgeoning area of research, aligning with the principles of a circular economy. mdpi.com
A particularly exciting frontier is the development of chiral catalysts derived from glycerol for asymmetric synthesis. Recently, a chiral sodium glycerophosphate catalyst has been successfully used for enantioselective Michael reactions, demonstrating the potential for creating stereospecific products from a renewable chiral pool. nih.govnih.gov The rational design of such catalysts, aided by computational modeling, aims to create highly confined reaction pockets that can induce high levels of enantioselectivity. nih.gov
Table 1: Performance of Various Catalysts in Glycerol Conversion
| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Sodium Glyceroxide | Soy Oil, Methanol (B129727) | Biodiesel | >98 (yield) | - | scielo.br |
| Gold on Carbon | Glycerol, Oxygen | Sodium Glycerate | 100 | 92 | researchgate.net |
| CaO-MgO from Dolomite | Glycerol, Dimethyl Carbonate | Glycerol Carbonate | 97 | 94 | mdpi.com |
| Calcined Eggshells | Glycerol | Di- and Triglycerol | 85 | 43 | mdpi.com |
| Chiral Sodium Glycerophosphate | Chalcone, Methyl Malonate | Michael Adduct | Satisfactory Yields | Good Enantiomeric Excess | nih.gov |
Integration with Circular Economy and Biorefinery Concepts
The burgeoning bioeconomy is predicated on the sustainable utilization of biomass and the minimization of waste. Glycerol, as a major byproduct of the biodiesel industry, is a cornerstone of this concept. nih.govnih.gov The conversion of crude glycerol, which often contains impurities like salts and methanol, into valuable products is a key strategy for improving the economic viability of biodiesel production and establishing a circular bioeconomy. nih.govresearchgate.net
Sodium glycerolate is a critical link in this value chain. The reaction of crude glycerol with sodium hydroxide (B78521) not only neutralizes acidic impurities but also generates the reactive sodium glycerolate intermediate, which can then be converted into a variety of value-added products. scielo.br One of the most studied pathways is the synthesis of glycerol carbonate, a biodegradable and low-toxicity compound with applications as a solvent, electrolyte in batteries, and a monomer for polymers. nih.govresearchgate.net
The integration of glycerol valorization into biorefinery models is a major research focus. nih.gov This involves designing integrated processes where waste streams from one process become the feedstock for another. For example, the methanol produced as a co-product during the synthesis of glycerol carbonate from dimethyl carbonate can be recycled back into the biodiesel production process. acs.org The separation and purification of products from these complex reaction mixtures is also an important area of research, with techniques being developed to handle the inorganic salts and other impurities present in crude glycerol. researchgate.netconicet.gov.ar
The ultimate goal is to create a closed-loop system where all components of the initial biomass are utilized, waste is minimized, and economic and environmental sustainability are maximized. The chemistry of sodium glycerolate is fundamental to achieving this vision for the biodiesel industry.
Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize the synthesis of value-added products from glycerol, it is essential to have a thorough understanding of the reaction kinetics and mechanisms. This requires the use of advanced analytical techniques that can monitor the reaction in real-time.
Several methods are being explored for the in-situ monitoring of glycerol reactions. Viscometry has been used to track the progress of transesterification reactions by measuring the change in viscosity as the reactants are converted to products. researchgate.net Ultrasonic monitoring offers a non-destructive method to follow the settling of glycerol during biodiesel production, providing insights into reaction rates and endpoints. nih.gov
Spectroscopic techniques are particularly powerful for real-time analysis. fiveable.me Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the changes in functional groups during a reaction, providing kinetic data. acs.org High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of reactants and products, and methods are being developed for the rapid analysis of glycerol and its derivatives. researchgate.netrsc.orgnih.gov To enhance the sensitivity of HPLC, derivatization techniques are often employed to make the analytes more easily detectable. researchgate.netrsc.orgsielc.com
For a more detailed understanding of reaction mechanisms, techniques like gas chromatography-mass spectrometry (GC-MS) are invaluable for identifying and quantifying the various products and byproducts formed. researchgate.net The data obtained from these advanced analytical techniques is crucial for developing accurate kinetic models, which in turn are essential for the design and optimization of industrial-scale processes for glycerol valorization. researchgate.netacs.org
Table 2: Analytical Techniques for Monitoring Glycerol Reactions
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| Viscometry | In-situ monitoring of transesterification | Reaction progress and endpoint | researchgate.net |
| Ultrasonic Monitoring | Monitoring glycerol settling in biodiesel production | Reaction rate and endpoint | nih.gov |
| HPLC-DAD | Quantification of glycerol in biodiesel | Concentration of glycerol | rsc.org |
| HPLC with derivatization | Sensitive determination of glycerol | Low concentrations of glycerol | researchgate.netsielc.com |
| FT-IR Spectroscopy | Kinetic studies of esterification | Changes in functional groups, reaction kinetics | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
